molecular formula C18H16N2O2 B11141161 N-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide

N-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B11141161
M. Wt: 292.3 g/mol
InChI Key: VPRHOVYPFIKUOY-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide is an organic compound that features a benzamide core substituted with a methoxyphenyl group and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: This can be achieved by reacting 4-aminobenzamide with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a palladium-catalyzed coupling reaction between the benzamide derivative and a pyrrole derivative under suitable conditions.

Industrial Production Methods:

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.

Major Products:

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: It can serve as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism by which N-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide exerts its effects depends on its specific application:

    Enzyme Inhibition: The compound can bind to the active site of an enzyme, blocking its activity.

    Receptor Binding: It can interact with specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

  • N-(3-methoxyphenyl)-N’-[2-(1H-pyrrol-1-yl)phenyl]thiourea
  • N-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)benzylamine

Uniqueness: N-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, reactivity, and stability, making it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

N-(3-methoxyphenyl)-4-pyrrol-1-ylbenzamide

InChI

InChI=1S/C18H16N2O2/c1-22-17-6-4-5-15(13-17)19-18(21)14-7-9-16(10-8-14)20-11-2-3-12-20/h2-13H,1H3,(H,19,21)

InChI Key

VPRHOVYPFIKUOY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)N3C=CC=C3

Origin of Product

United States

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